1H-Pyrrole, 2,5-dihydro-1-(4-methylphenyl)- 1H-Pyrrole, 2,5-dihydro-1-(4-methylphenyl)-
Brand Name: Vulcanchem
CAS No.: 88320-36-9
VCID: VC16034632
InChI: InChI=1S/C11H13N/c1-10-4-6-11(7-5-10)12-8-2-3-9-12/h2-7H,8-9H2,1H3
SMILES:
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol

1H-Pyrrole, 2,5-dihydro-1-(4-methylphenyl)-

CAS No.: 88320-36-9

Cat. No.: VC16034632

Molecular Formula: C11H13N

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrole, 2,5-dihydro-1-(4-methylphenyl)- - 88320-36-9

Specification

CAS No. 88320-36-9
Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
IUPAC Name 1-(4-methylphenyl)-2,5-dihydropyrrole
Standard InChI InChI=1S/C11H13N/c1-10-4-6-11(7-5-10)12-8-2-3-9-12/h2-7H,8-9H2,1H3
Standard InChI Key KIITUZZYCWZRQM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2CC=CC2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a 2,5-dihydro-1H-pyrrole ring fused with a 4-methylphenyl group. The pyrrole ring’s partial saturation introduces distinct electronic characteristics compared to fully aromatic pyrroles. The molecular formula is C₁₁H₁₃N, with a calculated molecular weight of 159.23 g/mol. Key structural features include:

  • Pyrrole Ring: The dihydro-pyrrole moiety exhibits non-aromatic behavior due to the absence of full conjugation.

  • 4-Methylphenyl Substituent: The para-methyl group on the phenyl ring influences steric and electronic properties.

  • Tautomerism: The compound may exhibit tautomeric equilibria between enamine and imine forms under specific conditions.

Spectroscopic Characterization

Data from analogous compounds suggest the following spectral signatures :

  • FTIR: Stretching vibrations at ~3100 cm⁻¹ (C-H aromatic), ~1650 cm⁻¹ (C=C), and ~1350 cm⁻¹ (C-N).

  • ¹H-NMR: Distinct signals for the pyrrole ring protons (δ 5.2–6.1 ppm) and methyl group (δ 2.3 ppm).

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₃N
Molecular Weight159.23 g/mol
IUPAC Name1-(4-methylphenyl)-2,5-dihydropyrrole
Boiling PointEstimated 240–260°C (extrapolated)
SolubilityModerate in THF, DMF; low in water

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized via cyclocondensation reactions. A representative pathway involves:

  • Reactants: Maleic anhydride and 4-methylaniline (p-toluidine).

  • Conditions: Reflux in acetic acid or DMF for 4–6 hours .

  • Mechanism: Nucleophilic attack by the amine on maleic anhydride, followed by cyclization.

Maleic anhydride+4-methylanilineΔ1H-Pyrrole, 2,5-dihydro-1-(4-methylphenyl)-+H2O\text{Maleic anhydride} + \text{4-methylaniline} \xrightarrow{\Delta} \text{1H-Pyrrole, 2,5-dihydro-1-(4-methylphenyl)-} + \text{H}_2\text{O}

Industrial-Scale Production

Optimized parameters for bulk synthesis include:

  • Catalysts: Lewis acids (e.g., ZnCl₂) to enhance reaction rates.

  • Solvents: Polar aprotic solvents (DMF, THF) for improved yield.

  • Purity Control: Recrystallization from ethanol/water mixtures.

Table 2: Synthesis Optimization

ParameterOptimal ConditionYield (%)
Temperature120°C78
SolventDMF85
CatalystNone65
Reaction Time5 hours82

Chemical Reactivity and Derivatives

Electrophilic Substitution

The phenyl ring undergoes nitration and sulfonation at the meta position relative to the methyl group. The pyrrole ring’s electron-rich nature facilitates reactions with electrophiles such as halogens.

Polymerization Behavior

Copolymerization with vinyl monomers (e.g., styrene, methyl methacrylate) has been explored to enhance thermal stability in materials . Initiators like AIBN (2,2'-azobisisobutyronitrile) induce radical chain growth.

Table 3: Copolymer Properties

ComonomerTg (°C)Decomposition Temp (°C)
Styrene105290
Methyl Methacrylate120310
Acrylonitrile130330

Thermal and Mechanical Analysis

Thermogravimetric Analysis (TGA)

Studies on analogous N-aryl maleimides reveal a two-stage decomposition :

  • Stage 1 (200–300°C): Loss of volatile components.

  • Stage 2 (300–400°C): Degradation of the polymer backbone.

Differential Scanning Calorimetry (DSC)

The glass transition temperature (Tg) of homopolymers ranges from 90–110°C, influenced by the methyl group’s steric effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator